6-Hydroxynicotinic acid

Descripción general

Descripción

6-Hydroxynicotinic acid is a compound that has garnered attention due to its various applications in industrial and medical fields. It serves as a precursor for the synthesis of other valuable chemicals, such as 5-aminolevulinic acid, which has applications as a plant growth hormone, herbicide, and in cancer therapy . The compound has also been used as a building block for the synthesis of modern insecticides .

Synthesis Analysis

The synthesis of 6-hydroxynicotinic acid can be achieved through microbial conversion. Pseudomonas fluorescens TN5 has been shown to hydroxylate nicotinic acid into 6-hydroxynicotinic acid efficiently . Additionally, a bioelectrochemically accelerated microbial conversion method using a Pseudomonas fluorescens TN5-immobilized column electrolytic system has been developed, which offers a high yield and efficient conversion rate . Serratia marcescens IFO 12648 is another microorganism that has demonstrated the ability to catalyze the hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid under optimal culture conditions .

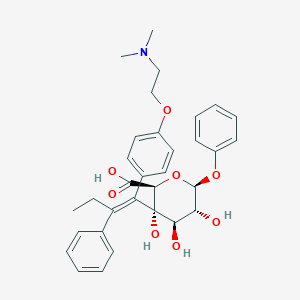

Molecular Structure Analysis

The molecular structure of 6-hydroxynicotinic acid has been characterized through various spectroscopic methods. Infrared multiple-photon dissociation spectroscopy, along with density functional theory and second-order Møller-Plesset perturbation theory calculations, have been used to determine the gas-phase structure of deprotonated 6-hydroxynicotinic acid, confirming the 6-pyridone structure . X-ray crystallography has also been employed to elucidate the crystal structures of triorganotin esters of 6-hydroxynicotinic acid, revealing a trigonal bipyramidal structure around the tin atoms .

Chemical Reactions Analysis

6-Hydroxynicotinic acid is reactive and can form various complexes. It has been used to synthesize triorganotin(IV) pyridinecarboxylates, which exhibit 1D infinite chain structures and significant intermolecular hydrogen bonding . It also serves as a bridging ligand in the formation of a stable second-order nonlinear optical (NLO) and luminescent Cd(II) complex, which shows strong fluorescent emission bands and a significant second harmonic generation (SHG) efficiency . Furthermore, lanthanide complexes with 6-hydroxynicotinic acid have been synthesized, displaying varying structures and luminescent properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-hydroxynicotinic acid have been studied through various analyses. The compound's ability to form coordination polymers and complexes with metals such as tin and cadmium has been demonstrated, which affects its physical properties such as luminescence and thermal stability . The modification of the hydroxyl group of 6-hydroxynicotinic acid by grafting to a silica network has led to the development of luminescent hybrid molecular materials, indicating its potential in materials science .

Aplicaciones Científicas De Investigación

Structural and Spectroscopic Analysis

- Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid has been used to determine the gas-phase structure of the compound. Density Functional Theory and Møller-Plesset perturbation theory calculations suggest that the 6-pyridone tautomer is favored in both aqueous and gas phases (van Stipdonk et al., 2014).

Industrial Applications

- 6-Hydroxynicotinic acid is noted for its role in the manufacture of various industrial products, including its use as an intermediate in the synthesis of compounds like methyl coumalate (Boyer & Schoen, 2003).

Materials Science

- A study on a cadmium coordination polymer based on 6-hydroxynicotinic acid reveals its potential in nonlinear optical (NLO) applications and luminescent properties. This polymer shows strong fluorescent emission and thermal stability up to 370°C (He et al., 2009).

- Research on modifying the hydroxyl group of 6-hydroxynicotinic acid by grafting to a silica network demonstrates its use in creating luminescent hybrid molecular materials (Zhao & Yan, 2005).

Microbial Degradation and Biotransformation

- A novel 6-chloronicotinic acid chlorohydrolase from Bradyrhizobiaceae strain SG-6C has been identified, which converts 6-chloronicotinic acid to 6-hydroxynicotinic acid, further metabolized via the nicotinic acid pathway (Shettigar et al., 2012).

- The microbial transformation of nicotinic acid to 6-hydroxynicotinic acid is explored in several studies, highlighting the biotechnological potential of this process (Yang et al., 2008), (Baoqing, 2008).

Enzymatic Mechanisms in Bacterial Degradation

- The role of 6-hydroxynicotinate 3-monooxygenase in bacterial nicotinic acid degradation is investigated, highlighting its function in the oxidative degradation pathway (Nakamoto et al., 2019).

- Characterization of nicotinic acid and 6-hydroxynicotinic acid dehydrogenase complexes in Bacillus niacini provides insights into bioremediation strategies for environmental contaminants (Kalafatis & Snider, 2017).

Mecanismo De Acción

Target of Action

The primary target of 6-Hydroxynicotinic acid (6-HNA) is Nicotinic Acid Dehydrogenase , an enzyme that possesses the capability to convert nicotinic acid into 6-HNA . This enzyme belongs to the family of oxidoreductases, specifically those acting on CH or CH2 groups with oxygen as acceptor .

Mode of Action

6-HNA interacts with its target, Nicotinic Acid Dehydrogenase, to undergo a biochemical transformation. The enzyme catalyzes the conversion of nicotinic acid into 6-HNA . This process involves the hydroxylation at the 6-position of nicotinic acid .

Biochemical Pathways

In the nicotinic acid degradation pathway, nicotinic acid is first converted to 6-HNA, a reaction catalyzed by MOCO (molybdenum cofactor)-containing nicotinate hydroxylase . The enzymatic steps involved in this pathway have no prokaryotic equivalents: 6-HNA is converted to 2,3,6-trihydroxypyridine through 2,5-dihydroxypiridine and the trihydroxylated pyridine ring is then saturated to 5,6-dihydroxypiperidine-2-one followed by the oxidation of the C6 hydroxyl group resulting in 3-hydroxypiperidine-2,6-dione .

Result of Action

6-HNA serves as a valuable pharmaceutical intermediate and chemical precursor. Its significance extends to the production of nitrogen-containing heterocyclic compounds crucial in chemical pesticides . Specifically, it plays a vital role in synthesizing pyridylmethyl amine insecticides like imidacloprid . In the field of medicine development, utilizing 6-HNA as the reaction substrate enables the creation of 5,6-dichloronicotinic acid, which facilitates lipase breakdown . The lipid-lowering capabilities of 6-HNA make it valuable in the formulation of weight loss medications .

Action Environment

The action, efficacy, and stability of 6-HNA can be influenced by various environmental factors. For instance, the production of 6-HNA from nicotinic acid by Pseudomonas fluorescens TN5 resting cells was optimized by adding molybdenum and iron ions and nicotinic acid as an inducer to the culture medium . The supply of oxygen was also found to be important for enhancing hydroxylation activity .

Safety and Hazards

6-Hydroxynicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Direcciones Futuras

Research on 6-Hydroxynicotinic acid is ongoing, with studies investigating its role in the treatment of various diseases . Future research on technical approaches to further enhance 6-Hydroxynicotinic acid synthesis and strengthen clinical studies of 6-Hydroxynicotinic acid are prospected, which would lay the foundation for further promoting the application of 6-Hydroxynicotinic acid in nutrition, healthy food, and medicine in the future .

Propiedades

IUPAC Name |

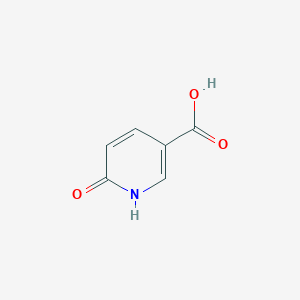

6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-2-1-4(3-7-5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHCMGRVFXRYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057754 | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

6-Hydroxynicotinic acid | |

CAS RN |

5006-66-6 | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDONE-5-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PLJ71N310 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310 °C | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.